molecular formula C8H15NO2S B8221643 (2S)-N-(2,2-Dimethylthietan-3-yl)-2-hydroxypropanamide

(2S)-N-(2,2-Dimethylthietan-3-yl)-2-hydroxypropanamide

Cat. No.: B8221643
M. Wt: 189.28 g/mol
InChI Key: DJKZVUYEPIRJKK-ZBHICJROSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-N-(2,2-Dimethylthietan-3-yl)-2-hydroxypropanamide is a chemical compound that belongs to the class of amides It features a thietane ring, which is a four-membered ring containing sulfur, and a hydroxypropanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-N-(2,2-Dimethylthietan-3-yl)-2-hydroxypropanamide can be achieved through several synthetic routes. One possible method involves the reaction of (2S)-2-hydroxypropanoic acid with 2,2-dimethylthietan-3-amine under appropriate conditions to form the desired amide. The reaction may require the use of coupling agents such as EDCI or DCC to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2S)-N-(2,2-Dimethylthietan-3-yl)-2-hydroxypropanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The thietane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC or Swern oxidation conditions.

    Reduction: Reagents such as LiAlH4 or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of (2S)-N-(2,2-Dimethylthietan-3-yl)-2-oxopropanamide.

    Reduction: Formation of (2S)-N-(2,2-Dimethylthietan-3-yl)-2-aminopropane.

    Substitution: Formation of various substituted thietane derivatives.

Scientific Research Applications

(2S)-N-(2,2-Dimethylthietan-3-yl)-2-hydroxypropanamide may have several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of (2S)-N-(2,2-Dimethylthietan-3-yl)-2-hydroxypropanamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-N-(2,2-Dimethylthietan-3-yl)-2-aminopropane
  • (2S)-N-(2,2-Dimethylthietan-3-yl)-2-oxopropanamide
  • (2S)-N-(2,2-Dimethylthietan-3-yl)-2-methoxypropanamide

Uniqueness

(2S)-N-(2,2-Dimethylthietan-3-yl)-2-hydroxypropanamide is unique due to the presence of both a thietane ring and a hydroxypropanamide group. This combination of functional groups may confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(2S)-N-(2,2-dimethylthietan-3-yl)-2-hydroxypropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2S/c1-5(10)7(11)9-6-4-12-8(6,2)3/h5-6,10H,4H2,1-3H3,(H,9,11)/t5-,6?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJKZVUYEPIRJKK-ZBHICJROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CSC1(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1CSC1(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.